N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-nitrobenzamide
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Overview
Description
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-nitrobenzamide is a compound that belongs to the class of benzimidazole derivatives Benzimidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-nitrobenzamide typically involves the condensation of 2-aminobenzimidazole with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can be oxidized to form corresponding N-oxide derivatives using oxidizing agents like m-chloroperbenzoic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: m-Chloroperbenzoic acid.
Substitution: Nitric acid, halogens (e.g., chlorine, bromine).
Major Products Formed
Reduction: Amino derivatives.
Oxidation: N-oxide derivatives.
Substitution: Nitro or halogenated benzimidazole derivatives.
Scientific Research Applications
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-nitrobenzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets. For example, as an α-glycosidase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of carbohydrates and thereby reducing blood glucose levels. In antimicrobial applications, it disrupts bacterial cell wall synthesis or interferes with essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
N-(1H-1,3-Benzodiazol-2-ylmethyl)butanamide: Similar structure with a butanamide group instead of a nitrobenzamide group.
N-(1,3-Benzothiazol-2-yl)-arylamides: Benzothiazole derivatives with similar biological activities.
2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(5-methoxy-1,3-benzothiazol-2-yl)acetamide: Contains both benzoxazole and benzothiazole rings.
Uniqueness
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-nitrobenzamide is unique due to its specific combination of a benzimidazole ring with a nitrobenzamide group, which imparts distinct chemical and biological properties. Its ability to inhibit α-glycosidase and its potential antimicrobial and anticancer activities make it a valuable compound for further research and development .
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O3/c25-20(13-9-11-14(12-10-13)24(26)27)23-16-6-2-1-5-15(16)19-21-17-7-3-4-8-18(17)22-19/h1-12H,(H,21,22)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOSNOXIMUCFAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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